molecular formula C18H21NO3 B4930644 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide

2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide

Cat. No. B4930644
M. Wt: 299.4 g/mol
InChI Key: CZHWVBUATMVAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has been extensively studied for its potential use in the treatment of various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Mechanism of Action

2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in energy metabolism. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation and glucose metabolism, which may have beneficial effects on metabolic disorders.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide has been shown to have several biochemical and physiological effects in animal models. These include increased fatty acid oxidation, improved glucose metabolism, decreased inflammation, and improved cardiovascular function. These effects may have therapeutic implications for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide for lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation in a controlled manner. However, one of the limitations of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide is its potential for off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for research on 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide. One area of interest is its potential use in the treatment of cancer, as PPARδ has been shown to play a role in cancer cell proliferation and survival. Another area of interest is its potential use in combination with other drugs for the treatment of metabolic disorders and cardiovascular diseases. Additionally, further research is needed to understand the long-term safety and efficacy of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide in humans.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide involves several chemical reactions, including the condensation of 4-methoxyphenol and 2-bromoethylamine, followed by the reaction with 2-(4-methoxyphenoxy)acetic acid. The final step involves the amidation of the resulting product with 2-phenylethylamine. The synthesis of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide is a complex process that requires expertise in synthetic chemistry.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. 2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide has been shown to increase fatty acid oxidation and improve glucose metabolism in animal models, which may have therapeutic implications for these diseases.

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-14(22-17-10-8-16(21-2)9-11-17)18(20)19-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHWVBUATMVAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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